molecular formula C22H19N5O B13440105 2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide

2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide

Cat. No.: B13440105
M. Wt: 369.4 g/mol
InChI Key: YMPVECIMQAQHDJ-UHFFFAOYSA-N
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Description

2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide typically involves the following steps:

    Formation of 1-Benzyl-1,2,3-triazole: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction between benzyl azide and an alkyne.

    Coupling with Aniline: The 1-benzyltriazole is then coupled with an aniline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives of the aniline moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The benzamide moiety can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Momelotinib: A benzamide derivative used as a JAK1/JAK2 inhibitor.

    Quinazolinone Derivatives: Known for their diverse biological activities, including anticancer and antibacterial properties.

    2,4-Disubstituted Thiazoles: Exhibiting a wide range of biological activities, such as antibacterial and antifungal effects.

Uniqueness

2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide is unique due to its specific structure, which combines the properties of benzamides and triazoles. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

2-[4-(1-benzyltriazol-4-yl)anilino]benzamide

InChI

InChI=1S/C22H19N5O/c23-22(28)19-8-4-5-9-20(19)24-18-12-10-17(11-13-18)21-15-27(26-25-21)14-16-6-2-1-3-7-16/h1-13,15,24H,14H2,(H2,23,28)

InChI Key

YMPVECIMQAQHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=C(C=C3)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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